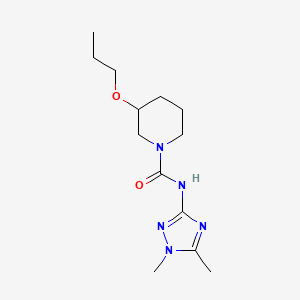![molecular formula C19H33N5O2 B5900907 N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B5900907.png)
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a tert-butyltriazole moiety, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyltriazole Group: The tert-butyltriazole moiety is introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide: shares structural similarities with other piperidine-based compounds and triazole derivatives.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring and a tert-butyltriazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O2/c1-13(2)11-16(20-14(3)25)18(26)23-9-7-15(8-10-23)24-12-17(21-22-24)19(4,5)6/h12-13,15-16H,7-11H2,1-6H3,(H,20,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALQDDCGOJPNC-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)N2C=C(N=N2)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)N2C=C(N=N2)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(butylamino)-2-oxoethyl]-4'-hydroxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5900831.png)
![5-{[ethyl(4-ethylbenzyl)amino]methyl}-2-methoxyphenol](/img/structure/B5900834.png)
![2-[(2-chlorobenzyl)thio]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B5900842.png)
![2-{[4-(methylthio)benzyl][3-(pyrimidin-2-yloxy)benzyl]amino}ethanol](/img/structure/B5900846.png)
![2-{{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B5900851.png)
![(pyridin-3-ylmethyl){[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}(3-thienylmethyl)amine](/img/structure/B5900854.png)

![2-{1-[1-(spiro[2.4]hept-1-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5900891.png)
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidine](/img/structure/B5900903.png)
![4-[(4-isopropylpiperazin-1-yl)carbonyl]-2,8-dimethylquinoline](/img/structure/B5900904.png)

![N-methyl-1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-(quinolin-5-ylmethyl)methanamine](/img/structure/B5900931.png)
![ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate](/img/structure/B5900933.png)

